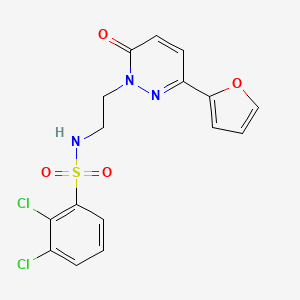
2,3-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13Cl2N3O4S and its molecular weight is 414.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,3-Dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, identified by its CAS number 946264-17-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H13Cl2N3O4S, with a molecular weight of 414.3 g/mol. Its structure features a benzenesulfonamide core substituted with dichloro and furan-containing pyridazine moieties, which contribute to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of various biological targets:
- Carbonic Anhydrase Inhibition : Compounds in the sulfonamide class have been shown to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. These enzymes play a crucial role in cancer cell proliferation and survival by regulating pH and ion transport in cells .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : The compound may also exhibit inhibitory effects on FGFRs, which are involved in numerous cellular processes including angiogenesis and tumor growth. Inhibitors of FGFRs are being explored for their potential in treating various cancers .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies involving similar compounds have demonstrated their efficacy against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies have shown that derivatives of sulfonamides exhibit selective cytotoxicity towards cancer cell lines such as Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma). For instance, compounds with similar structures were found to have lower IC50 values against these cell lines compared to normal cells, indicating a potential for selective targeting of malignant cells .
- Molecular Docking Studies : Computational studies have elucidated the binding interactions between these compounds and their targets (e.g., CAs). The results suggest that specific structural features enhance binding affinity and selectivity towards tumor-associated isoforms .
Propiedades
IUPAC Name |
2,3-dichloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4S/c17-11-3-1-5-14(16(11)18)26(23,24)19-8-9-21-15(22)7-6-12(20-21)13-4-2-10-25-13/h1-7,10,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWIHVYLVPISBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













